1-Chloro-4-methylpentane
Overview
Description
1-Chloro-4-methylpentane is a chemical compound with the molecular formula C6H13Cl . It has an average mass of 120.620 Da and a monoisotopic mass of 120.070580 Da .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-methylpentane consists of 6 carbon atoms, 13 hydrogen atoms, and 1 chlorine atom . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1-Chloro-4-methylpentane has a density of 0.9±0.1 g/cm3, a boiling point of 125.0±8.0 °C at 760 mmHg, and a vapor pressure of 15.0±0.2 mmHg at 25°C . Its enthalpy of vaporization is 34.8±3.0 kJ/mol, and it has a flash point of 25.0±16.5 °C . The compound has a refractive index of 1.412 and a molar refractivity of 34.7±0.3 cm3 .Scientific Research Applications
Chemical Synthesis
“1-Chloro-4-methylpentane” can be used in chemical synthesis as a reactant. Its molecular structure allows it to participate in various reactions, contributing to the synthesis of new compounds .
Chromatography
In chromatography, “1-Chloro-4-methylpentane” can be used as a reference compound. Its retention indices have been studied and documented, making it useful for comparison and identification purposes in gas chromatography .
Material Science
In material science, “1-Chloro-4-methylpentane” can be used in the study of properties of materials. Its known physical and chemical properties can provide a basis for comparison when studying new materials .
Analytical Chemistry
“1-Chloro-4-methylpentane” can be used in analytical chemistry as a standard for calibration. Its known properties can help in the calibration of instruments and in the validation of analytical methods .
Environmental Science
In environmental science, “1-Chloro-4-methylpentane” can be used in the study of organic pollutants. Its properties can be used to understand the behavior of similar compounds in the environment .
Pharmaceutical Research
In pharmaceutical research, “1-Chloro-4-methylpentane” can be used in the synthesis of pharmaceutical compounds. Its reactivity can contribute to the development of new drugs .
Mechanism of Action
Target of Action
1-Chloro-4-methylpentane is a chlorinated alkane. It primarily targets organic compounds, particularly those containing carbon-hydrogen bonds. The compound’s primary role is to participate in free radical reactions .
Mode of Action
The compound’s mode of action involves the substitution of a hydrogen atom with a chlorine atom in a free radical reaction . This reaction proceeds through three stages: initiation, propagation, and termination . During initiation, free radicals are created. In the propagation stage, a chloroalkane is formed without the net formation of new free radicals. Finally, in the termination stage, radicals combine, resulting in a net reduction of the number of free radicals .
Biochemical Pathways
The biochemical pathways affected by 1-Chloro-4-methylpentane are primarily those involving hydrocarbon compounds. The compound can participate in free radical reactions, leading to the formation of new compounds . The downstream effects of these reactions can vary widely, depending on the specific compounds involved and the conditions under which the reactions occur.
Result of Action
The primary result of the action of 1-Chloro-4-methylpentane is the formation of new compounds through free radical reactions . These reactions can lead to the creation of a variety of different chloroalkanes, depending on the specific conditions under which the reactions occur .
properties
IUPAC Name |
1-chloro-4-methylpentane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKRJOOWAUJXJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977554 | |
Record name | 1-Chloro-4-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-methylpentane | |
CAS RN |
62016-94-8 | |
Record name | 1-Chloro-4-methylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62016-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062016948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-4-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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